methyl 2-fluoro-3-(4-nitrophenyl)propanoate
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Overview
Description
Alpha-Fluoro-4-nitrobenzenepropanoic acid methyl ester: is an organic compound with the molecular formula C10H10FNO4 and a molecular weight of 227.191 g/mol . This compound is characterized by the presence of a fluorine atom, a nitro group, and a methyl ester functional group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-fluoro-3-(4-nitrophenyl)propanoate typically involves the esterification of alpha-Fluoro-4-nitrobenzenepropanoic acid. The reaction is carried out using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed, and the product is purified by distillation or recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then subjected to quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: Alpha-Fluoro-4-nitrobenzenepropanoic acid methyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Ester Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed:
Amino-4-nitrobenzenepropanoic acid methyl ester: (from reduction).
4-Nitrobenzenepropanoic acid: (from ester hydrolysis).
Substituted derivatives: (from nucleophilic substitution).
Scientific Research Applications
Alpha-Fluoro-4-nitrobenzenepropanoic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 2-fluoro-3-(4-nitrophenyl)propanoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorine atom can influence the compound’s reactivity and binding affinity to biological targets. The ester group can be hydrolyzed to release the active carboxylic acid, which can further participate in biochemical pathways .
Comparison with Similar Compounds
Methyl 4-fluoro-3-nitrobenzoate: Similar structure but with different substitution pattern on the benzene ring.
4-Nitrobenzenepropanoic acid methyl ester: Lacks the fluorine atom.
Alpha-Fluoro-4-nitrobenzeneacetic acid methyl ester: Similar structure but with a different alkyl chain length
Uniqueness: Alpha-Fluoro-4-nitrobenzenepropanoic acid methyl ester is unique due to the presence of both fluorine and nitro groups, which impart distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the nitro group provides a site for further chemical modifications.
Properties
IUPAC Name |
methyl 2-fluoro-3-(4-nitrophenyl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO4/c1-16-10(13)9(11)6-7-2-4-8(5-3-7)12(14)15/h2-5,9H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPZCKWFVVVOML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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